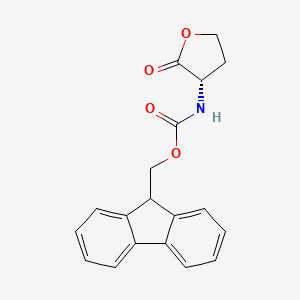

Fmoc-Homoserine lactone

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(3S)-2-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-18-17(9-10-23-18)20-19(22)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,20,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPJFGZZHSVGJF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164201 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116857-07-9 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116857-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fmoc-Homoserine Lactone

An In-Depth Technical Guide to Fmoc-Homoserine Lactone: Structure, Synthesis, and Applications

Fmoc-Homoserine lactone is a synthetic amino acid derivative that holds a strategic position at the intersection of peptide chemistry and chemical biology. Its structure comprises two key functional components: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and a C-terminal homoserine lactone ring system. This unique architecture makes it an invaluable tool for researchers, particularly in the fields of drug development and the study of bacterial communication.

The Fmoc group is a base-labile protecting group, central to the most widely used strategy in modern solid-phase peptide synthesis (SPPS).[1][2] Its stability under acidic conditions and clean removal with a mild base like piperidine allows for the sequential and controlled assembly of amino acids into complex peptide chains.[3] The homoserine lactone moiety, on the other hand, is the core structural feature of N-acyl homoserine lactones (AHLs), a class of signaling molecules that bacteria use to communicate and coordinate group behaviors in a process known as quorum sensing (QS).[4][5]

By providing a stable, Fmoc-protected version of the homoserine lactone core, this reagent empowers scientists to construct sophisticated molecular tools. It serves as a critical building block for synthesizing peptide-based probes to investigate quorum sensing pathways, developing novel peptidomimetics, and creating potential therapeutic agents designed to disrupt bacterial virulence.[6][7]

Physicochemical Properties and Structural Characterization

The precise identity and purity of Fmoc-Homoserine lactone are paramount for its successful application in synthesis. Its core structure, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-homoserine lactone, is characterized by the fusion of the planar fluorenyl group with the chiral five-membered lactone ring.

Core Chemical Structure

The molecule's IUPAC name is (9H-fluoren-9-yl)methyl N-[(3S)-2-oxooxolan-3-yl]carbamate. The structure consists of:

-

Homoserine Lactone Core: A five-membered ring (γ-butyrolactone) with an amino group at the alpha-carbon (position 3 of the oxolan-2-one ring).[8] This cyclic structure is formed from the intramolecular cyclization of homoserine.

-

Fmoc Protecting Group: Attached to the alpha-amino group via a carbamate linkage. This group is fundamental to its use in Fmoc-SPPS, preventing unwanted reactions at the N-terminus during peptide chain elongation.[1]

Quantitative Data Summary

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 116857-07-9 | [9][10] |

| Molecular Formula | C₁₉H₁₇NO₄ | [9][10] |

| Molecular Weight | 323.34 g/mol | [9] |

| Purity (Typical) | ≥95% (HPLC) | |

| Appearance | White to off-white powder/solid | [11] |

Analytical Validation

To ensure the integrity of any synthesis utilizing this building block, rigorous analytical characterization is essential. The self-validating nature of a well-defined protocol relies on confirming the identity and purity of starting materials.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of Fmoc-amino acid derivatives. A sharp, symmetrical peak at the expected retention time indicates a high-purity sample.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the compound, providing definitive structural confirmation.[12]

-

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method to monitor reaction progress and assess purity, often used in conjunction with HPLC.[13]

Experimental Protocols: Synthesis and Application

The primary application of Fmoc-Homoserine lactone is its incorporation into peptide chains via Fmoc solid-phase peptide synthesis (SPPS). The following protocol details this process, emphasizing the causality behind each step.

Workflow: Incorporation of Fmoc-Homoserine Lactone via Fmoc-SPPS

This workflow outlines the addition of an Fmoc-Homoserine lactone residue to a growing peptide chain anchored to a solid support (resin).

Caption: Automated cycle for incorporating Fmoc-Homoserine lactone in SPPS.

Detailed Step-by-Step Methodology

Objective: To couple Fmoc-Homoserine lactone to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine group

-

Fmoc-Homoserine lactone

-

Solvents: N,N-Dimethylformamide (DMF), Isopropanol (IPA)

-

Deprotection Reagent: 20% (v/v) piperidine in DMF

-

Activation Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: DMF, IPA

Protocol:

-

Resin Swelling: The peptide-resin is first swollen in DMF for 30 minutes to ensure all reactive sites are accessible within the polymer matrix. This is critical for efficient diffusion of reagents.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 3-5 minutes. Drain.

-

Add a second portion of the deprotection solution and agitate for 15-20 minutes. The Fmoc group is cleaved via a β-elimination mechanism, which requires this two-step process to go to completion. The liberated dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be used to monitor reaction progress in automated synthesizers.[2]

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents. A typical wash cycle is 3-5 times with DMF, followed by 3 times with IPA, and finally 3 times with DMF.

-

-

Coupling Reaction:

-

In a separate vessel, pre-activate the Fmoc-Homoserine lactone. Dissolve Fmoc-Homoserine lactone (3-5 equivalents relative to the resin's functional capacity), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF.

-

Causality: HBTU is an efficient coupling reagent that converts the carboxylic acid of the Fmoc-amino acid into a highly reactive HOBt-ester, susceptible to nucleophilic attack by the resin's free amine. DIPEA acts as a non-nucleophilic base to facilitate this activation and neutralize any generated acids.

-

Allow the activation mixture to stand for 2-5 minutes, then add it to the washed, deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction. This step is a self-validating checkpoint.

-

If the test is positive, the coupling step may be repeated.

-

Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next cycle of deprotection and coupling to elongate the peptide chain further.

Core Applications in Scientific Research

Probing Bacterial Quorum Sensing

Many Gram-negative bacteria utilize N-acyl homoserine lactones (AHLs) to regulate virulence, biofilm formation, and antibiotic production.[14][15] These signaling molecules consist of a homoserine lactone ring attached to an acyl chain of varying length and modification.[5][16] Fmoc-Homoserine lactone is a foundational reagent for synthesizing molecular probes and inhibitors to dissect and manipulate these communication networks.

Researchers can couple various fatty acids or other moieties to the deprotected amine of homoserine lactone (after cleavage from a resin) to create a library of synthetic AHL analogues.[17][18] These analogues can be used to:

-

Activate or inhibit the LuxR-type transcriptional regulators that bind to native AHLs.[19]

-

Study the structural requirements for receptor binding and signal transduction.

-

Develop "quorum quenching" strategies to attenuate bacterial pathogenicity without exerting selective pressure for antibiotic resistance.[4]

Sources

- 1. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chempep.com [chempep.com]

- 4. Acyl-homoserine lactone quorum sensing: from evolution to application [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]

- 8. Homoserine Lactone | C4H7NO2 | CID 73509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. FMOC-HOMOSERINE LACTONE [116857-07-9] | King-Pharm [king-pharm.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Specificity of acyl-homoserine lactone synthases examined by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria | MDPI [mdpi.com]

- 15. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 16. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of Homoserine Lactone Derivatives Using the Methionine Functionalized Solid Phase Synthesis by Gas Chromatography/Mass Spectrometry - Archives of pharmacal research : a publication of the Pharmaceutical Society of Korea : 논문 | DBpia [dbpia.co.kr]

- 19. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Fmoc-Homoserine Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-homoserine lactone, commonly referred to as Fmoc-Homoserine lactone, is a valuable building block in synthetic chemistry. Its structural motif is central to a class of signaling molecules known as N-acyl homoserine lactones (AHLs), which are pivotal in bacterial quorum sensing.[1][2] This intercellular communication system regulates a variety of bacterial behaviors, including biofilm formation and virulence factor production, making AHLs and their analogs significant targets in the development of novel anti-infective agents. The Fmoc-protected lactone provides a versatile scaffold for the synthesis of diverse AHL analogs and other bioactive molecules.

This technical guide presents a comprehensive overview of the synthetic pathway to Fmoc-Homoserine lactone, beginning from the commercially available N-α-Fmoc-O-trityl-L-homoserine. The narrative emphasizes the chemical principles underpinning the strategic choices in this synthesis, providing detailed, field-proven protocols for each stage.

Synthesis Strategy: A Two-Step Approach from a Protected Precursor

The most common and efficient pathway to Fmoc-Homoserine lactone involves a two-step process starting from N-α-Fmoc-O-trityl-L-homoserine (Fmoc-Hse(Trt)-OH). This strategy is predicated on the orthogonal protection of the functional groups of L-homoserine: the α-amino group is protected by the base-labile Fmoc group, and the side-chain hydroxyl group is protected by the acid-labile trityl (Trt) group.[3]

The synthesis unfolds as follows:

-

Selective Deprotection: The acid-labile trityl group is selectively cleaved from the side-chain hydroxyl group, yielding N-α-Fmoc-L-homoserine.

-

Intramolecular Cyclization: The newly liberated hydroxyl group undergoes an intramolecular esterification with the carboxylic acid moiety to form the stable five-membered γ-butyrolactone ring.

This approach offers excellent control over the chemical transformations, ensuring high yields and purity of the final product.

PART 1: Selective Deprotection of the Trityl Group

Chemical Principles and Rationale

The trityl (triphenylmethyl) group is a bulky ether-based protecting group prized for its high acid lability. It can be removed under very mild acidic conditions that leave the Fmoc group and the integrity of the amino acid backbone intact.[3] A dilute solution of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM) is the reagent of choice for this transformation.[3] The addition of a scavenger, such as triisopropylsilane (TIS), is crucial to prevent the re-attachment of the liberated trityl cation to the unprotected hydroxyl group or other nucleophilic sites.

Experimental Protocol: Deprotection of Fmoc-Hse(Trt)-OH

-

Dissolution: Dissolve Fmoc-Hse(Trt)-OH (1.0 equivalent) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

-

Scavenger Addition: To the solution, add triisopropylsilane (TIS) (1.2 equivalents).

-

Deprotection Reaction: Cool the flask in an ice bath (0 °C). Add a solution of 1% trifluoroacetic acid (TFA) in DCM dropwise over 5 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 with 1% acetic acid). The product, Fmoc-L-homoserine, will have a lower Rf value than the starting material. The reaction is typically complete within 30-60 minutes.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude N-α-Fmoc-L-homoserine is a viscous oil or foam and is typically used in the next step without further purification.

PART 2: Intramolecular Cyclization to Fmoc-Homoserine Lactone

Chemical Principles and Rationale

The formation of the lactone ring is an intramolecular esterification reaction. To facilitate this, a coupling agent is required to activate the carboxylic acid. The Steglich esterification, which employs a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), is an exceptionally mild and efficient method for this purpose.[4][5]

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[5] DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium species.[5] This intermediate is then readily attacked by the intramolecular hydroxyl group to form the stable lactone ring, releasing dicyclohexylurea (DCU) as a byproduct.[5][6]

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis of Fmoc-Homoserine lactone.

Experimental Protocol: Lactonization of N-α-Fmoc-L-homoserine

-

Reaction Setup: Dissolve the crude N-α-Fmoc-L-homoserine from the previous step in anhydrous DCM to a concentration of approximately 0.05 M. Add a catalytic amount of DMAP (0.1 equivalents).

-

Coupling Reaction: Cool the solution to 0 °C in an ice bath and add DCC (1.1 equivalents) in one portion. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Byproduct Removal: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite® to remove the DCU.[6] Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

PART 3: Purification and Characterization

Purification by Flash Chromatography

The crude Fmoc-Homoserine lactone is typically purified by flash column chromatography on silica gel.[7][8]

Purification Protocol

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC analysis.

-

Procedure:

-

Dissolve the crude product in a minimal amount of DCM.

-

Load the solution onto the silica gel column.

-

Elute with the chosen solvent system.

-

Collect fractions and monitor by TLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain Fmoc-Homoserine lactone as a white solid.

-

Characterization Data

The identity and purity of the synthesized Fmoc-Homoserine lactone should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.8 ppm, aliphatic protons ~4.2-4.5 ppm), and the homoserine lactone moiety (α-proton, β- and γ-protons). |

| ¹³C NMR | Resonances corresponding to the carbonyl of the lactone, the carbamate of the Fmoc group, and the aromatic and aliphatic carbons of the entire molecule. |

| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of Fmoc-Homoserine lactone. |

Note: Precise chemical shifts in NMR are solvent-dependent. The provided information is a general guide.[9][10][11]

Visualizing the Synthesis Pathway

Caption: Chemical transformation from Fmoc-Hse(Trt)-OH to Fmoc-Homoserine lactone.

Conclusion

The synthesis of Fmoc-Homoserine lactone from its O-trityl protected precursor is a robust and reliable process. The strategic use of orthogonal protecting groups allows for a clean and high-yielding transformation in two distinct steps: acid-catalyzed deprotection followed by carbodiimide-mediated intramolecular cyclization. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to synthesize this valuable building block for applications in medicinal chemistry and chemical biology, particularly in the exploration of quorum sensing modulation.

References

-

Wiley-VCH. (2008). Supporting Information. Wiley Online Library. [Link]

-

Moon, H. S. (2004). Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry. Archives of Pharmacal Research, 27(1), 25–30. [Link]

-

SciSpace. (n.d.). 1H and 13C NMR of Synthetic Macrocyclic Lactones and Their Precursors. SciSpace. [Link]

-

Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides. Phenomenex. [Link]

-

Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Shaw, P. D., Ping, G., Daly, S. L., Cha, C., Cronan, J. E. Jr., Rinehart, K. L., & Farrand, S. K. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036–6041. [Link]

-

Marquardt, F., Lange, J., Jeschenko, P., Mommer, S., & Keul, H. (2019). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. Polymers, 11(1), 130. [Link]

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

-

Khlebnikov, V. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. [Link]

-

Metanis, N., Keinan, E., & Dawson, P. E. (2010). OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. Israel Journal of Chemistry, 50(5-6), 652–659. [Link]

-

Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. [Link]

-

Stankovic, M., Radojevic, I., Comic, L., & Stefanovic, O. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 963–969. [Link]

-

Giraud, E., et al. (2024). Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution. Analytical and Bioanalytical Chemistry. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

-

Kumar, P., & Gupta, P. (2013). Flash chromatography and its advancement. International Journal of Pharmaceutical Research & Analysis, 3(3), 72-78. [Link]

-

Gfeller, A., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. Journal of Proteome Research, 21(3), 635–642. [Link]

-

Camarero, J. A., Hackel, B. J., de Yoreo, J. J., & Mitchell, A. R. (2004). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. The Journal of Organic Chemistry, 69(12), 4145–4151. [Link]

-

Gould, T. A., Schweizer, H. P., & Churchill, M. E. A. (2004). Specificity of acyl-homoserine lactone synthases examined by mass spectrometry. Journal of Bacteriology, 186(22), 7755–7758. [Link]

-

Andrade, C. K. Z., Rocha, R. O., Vercillo, O. E., Silva, W. A., & Matos, R. A. F. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Synlett, 2003(15), 2351–2352. [Link]

-

Deboves, H. J. C., Montalbetti, C. A. G. N., & Jackson, R. F. W. (2001). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (15), 1876–1884. [Link]

-

Inamoto, K., & Nagasawa, K. (2006). Yamaguchi Esterification. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

Sources

- 1. Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specificity of acyl-homoserine lactone synthases examined by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 8. orgsyn.org [orgsyn.org]

- 9. scispace.com [scispace.com]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

A Senior Application Scientist's Technical Guide to Fmoc-Homoserine Lactone

Abstract

This technical guide provides an in-depth exploration of Nα-(9-Fluorenylmethoxycarbonyl)-L-homoserine lactone (Fmoc-Homoserine lactone), a versatile building block in modern chemical biology and drug discovery. The document outlines its core physicochemical properties, provides detailed protocols for its synthesis and application, and offers expert insights into its strategic use. Primarily targeting researchers in peptide chemistry and quorum sensing, this guide explains the causality behind experimental choices, ensuring a robust understanding of how to leverage this reagent's unique characteristics. Key applications, including its use as a non-canonical amino acid in Solid-Phase Peptide Synthesis (SPPS) for creating peptides with novel functionalities and its role as a scaffold for developing modulators of bacterial quorum sensing, are discussed in detail.

Introduction

In the landscape of chemical biology, the ability to synthesize molecules that mimic or intercept biological signaling pathways is paramount. One of the most fascinating examples of bacterial communication is quorum sensing (QS), a process where bacteria coordinate gene expression based on population density.[1] This cell-to-cell communication is mediated by small signaling molecules, and in many Gram-negative bacteria, the key autoinducers are N-acyl homoserine lactones (AHLs).[1][2][3] AHLs share a common homoserine lactone (HSL) ring but differ in the length and modification of their N-acyl side chain, which dictates their specificity.[2][4][5]

The study and manipulation of QS pathways have opened promising avenues for the development of novel anti-virulence therapies that disrupt bacterial communication without exerting bactericidal pressure, thereby reducing the risk of resistance.[6] Central to this effort is the synthesis of AHL analogs and probes to study QS receptors or inhibit the QS system.[7][8]

This is where Fmoc-Homoserine lactone emerges as a critical research tool. By combining the essential homoserine lactone core with the fluorenylmethyloxycarbonyl (Fmoc) protecting group, this reagent becomes an ideal building block for Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides a stable, base-labile protecting group for the α-amino function, allowing for the stepwise, controlled assembly of peptide chains.[9][10][11] The incorporation of Fmoc-Homoserine lactone into a peptide sequence introduces the HSL moiety, which can then be acylated on-resin or post-synthesis to generate a vast library of AHL analogs or peptide-AHL conjugates. Furthermore, the lactone ring itself is a reactive handle that can be opened by nucleophiles to create diverse side-chain functionalities, dramatically expanding its utility beyond quorum sensing research.

This guide serves as a comprehensive resource for researchers, providing the foundational knowledge and practical protocols necessary to effectively utilize Fmoc-Homoserine lactone in their work.

Section 1: Physicochemical Properties and Characterization

A thorough understanding of a reagent's properties is the bedrock of successful and reproducible research. Fmoc-Homoserine lactone is a stable, crystalline solid under standard conditions, but its handling, storage, and reactivity are governed by its chemical nature.

1.1 Stability and Storage

The stability of Fmoc-Homoserine lactone is primarily influenced by the integrity of the lactone ring. This five-membered ring is susceptible to hydrolysis, particularly under alkaline pH conditions and at elevated temperatures, which opens the ring to form N-Fmoc-L-homoserine.[12][13] This process is often reversible upon acidification.[13]

-

Expert Insight: For long-term stability, Fmoc-Homoserine lactone powder should be stored at -20°C in a desiccated environment. Stock solutions should be prepared fresh in a high-purity, anhydrous aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Avoid using primary alcohols like methanol or ethanol for long-term storage, as they can slowly promote lactone ring opening.[14][15] Aqueous solutions are not recommended for storage.[14][15]

1.2 Solubility

The large, nonpolar Fmoc group dominates the solubility profile of the molecule, rendering it highly soluble in common organic solvents used in peptide synthesis.

-

Expert Insight: In our experience, Fmoc-Homoserine lactone readily dissolves in DMF and N-Methyl-2-pyrrolidone (NMP) at the concentrations required for SPPS coupling reactions (typically 0.2–0.5 M). It also shows good solubility in DMSO and Dichloromethane (DCM). Most Fmoc-protected amino acids are highly soluble (>0.9 M) in the green solvent PolarClean.[16]

1.3 Data Summary

The following table summarizes the key quantitative data for Fmoc-L-Homoserine lactone.

| Property | Value | Source/Comment |

| Chemical Formula | C19H17NO5 | Calculated |

| Molecular Weight | 351.35 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Common observation |

| Storage Temperature | -20°C | Recommended for long-term stability[14][15][17] |

| Solubility | Soluble in DMF, DMSO, NMP | [14][18] |

| Purity (Typical) | ≥98% (HPLC) | Standard for SPPS-grade reagents |

Section 2: Synthesis and Purification Strategies

While Fmoc-Homoserine lactone is commercially available, understanding its synthesis provides valuable insight into potential impurities and quality control. The most common laboratory-scale synthesis starts from a readily available precursor, L-Homoserine lactone.

The overall strategy involves the protection of the α-amino group of L-Homoserine lactone with the Fmoc group. The key is to perform this reaction under conditions that do not compromise the integrity of the lactone ring.

2.1 Representative Synthesis Protocol

This protocol describes a standard method for the N-protection of L-Homoserine lactone.

Step 1: Reaction Setup

-

Dissolve L-Homoserine lactone hydrobromide (or hydrochloride) (1 equivalent) in a mixture of water and a suitable organic solvent like dioxane or acetone.

-

Cool the solution to 0°C in an ice bath.

-

Add a base, such as sodium bicarbonate or triethylamine (2.5-3 equivalents), to neutralize the salt and create the basic conditions required for the reaction.

Step 2: Fmoc Protection

-

While stirring vigorously at 0°C, slowly add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) dissolved in dioxane or acetone.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Step 3: Work-up and Extraction

-

Remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.

-

Acidify the aqueous layer to a pH of ~2-3 with cold 1N HCl. The Fmoc-protected product will precipitate as a white solid.

-

Extract the product into an organic solvent like ethyl acetate (3x).

Step 4: Purification

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure Fmoc-Homoserine lactone.

2.2 Synthesis Workflow Diagram

Caption: General workflow for the synthesis of Fmoc-Homoserine lactone.

Section 3: Core Applications in Research and Development

The true power of Fmoc-Homoserine lactone lies in its application as a versatile building block. Its bifunctional nature—an Fmoc-protected amine for peptide synthesis and a reactive lactone ring—enables multiple advanced synthetic strategies.

3.1 Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Homoserine lactone can be incorporated into peptide sequences like any other standard Fmoc-protected amino acid using automated or manual synthesizers.[9][19] This allows for the precise placement of the homoserine lactone moiety within a peptide chain.

Causality Behind the Method: The Fmoc/tBu strategy is ideal because the repeated base-mediated deprotection of the Fmoc group with piperidine is mild and orthogonal to the acid-labile side-chain protecting groups and the final cleavage from the resin, which typically uses strong acid like trifluoroacetic acid (TFA).[10][20] The lactone ring is stable to both these standard SPPS conditions.

Post-Synthesis Modification: The real utility comes after incorporation. The lactone ring is an electrophilic handle that can be attacked by various nucleophiles. For example, by treating the peptide-resin with an amine, the lactone ring can be opened to form a stable amide bond, resulting in a homoserine derivative with a custom side chain. This allows for the creation of peptide libraries with diverse functionalities from a single, common precursor sequence.

Caption: Workflow for SPPS incorporation and on-resin modification.

3.2 Quorum Sensing Research

Fmoc-Homoserine lactone is a cornerstone for the synthesis of AHL analogs used to study bacterial quorum sensing.[2][6]

Synthesis of AHL Probes and Inhibitors: Researchers can synthesize a peptide-bound AHL or cleave the Fmoc-Homoserine lactone from the resin and then acylate the free amine in solution. More commonly, the Fmoc group is removed while the HSL is still attached to the resin, and the acylation is performed on the solid support before final cleavage. This allows for the rapid synthesis of libraries of AHLs with varying acyl chains to probe the specificity of LuxR-type receptors or to identify potent quorum sensing inhibitors.[7][8]

Why this is effective: By systematically modifying the acyl chain—varying its length, saturation, and substitutions—one can map the structure-activity relationship (SAR) of a specific QS receptor.[2][7] This is a classic medicinal chemistry approach to developing potent and selective modulators. Small changes in the acyl chain can dramatically alter the activity of the molecule, converting an agonist into an antagonist.[2][7]

Caption: Fmoc-Homoserine lactone as a precursor for AHL analog synthesis.

Section 4: Key Experimental Protocols - A Practical Guide

The following protocols are designed to be self-validating systems, with built-in checks and expert advice to ensure success.

Protocol 4.1: Automated Solid-Phase Peptide Synthesis using Fmoc-Homoserine lactone

Objective: To incorporate Fmoc-Homoserine lactone into a peptide sequence on an automated synthesizer.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

SPPS-grade DMF

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Fmoc-amino acids (including Fmoc-Homoserine lactone), 0.2 M solution in DMF

-

Activator: HBTU (0.5 M in DMF) or HATU (0.5 M in DMF)[19]

-

Base: N,N-Diisopropylethylamine (DIPEA) (2 M in NMP)

-

DCM (for washing)

Methodology:

-

Resin Preparation: Place the desired amount of resin in the reaction vessel. Swell the resin in DMF for at least 1 hour.[21]

-

Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 7-10 minutes to ensure complete removal of the initial Fmoc group.[21]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling Cycle (for each amino acid): a. Pre-activation: In a separate vial, mix the Fmoc-amino acid solution (4 eq), activator (e.g., HBTU, 3.9 eq), and base (e.g., DIPEA, 6 eq). For Fmoc-Homoserine lactone, use the same standard procedure. b. Coupling: Add the activated amino acid mixture to the resin. Couple for 30-60 minutes.[19] c. Washing: Drain the reaction vessel and wash the resin with DMF (3-5 times). d. Self-Validation/QC: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If the test is positive (blue beads), recouple for another 30 minutes. e. Fmoc Deprotection: Treat with 20% piperidine in DMF as in step 2. f. Washing: Wash the resin with DMF (5-7 times).

-

Repeat: Repeat the coupling cycle for each amino acid in the sequence.

Expert Insight: The lactone ring is robust to standard SPPS conditions. No special precautions are needed during coupling compared to other standard Fmoc-amino acids. The key is to ensure high-quality, anhydrous solvents to prevent any potential side reactions.

Protocol 4.2: Final Cleavage, Deprotection, and Purification

Objective: To cleave the final peptide from the resin and remove side-chain protecting groups.

Materials:

-

Peptide-resin (dried under vacuum)

-

Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a standard TFA/TIS/Water (95:2.5:2.5) cocktail.[22] The choice depends on the other amino acids in your sequence.[22]

-

Cold diethyl ether

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

TFA, HPLC grade

-

Reverse-phase HPLC system (e.g., C18 column)

Methodology:

-

Preparation: Wash the final peptide-resin with DCM (3x) and dry thoroughly under vacuum for at least 2 hours.[22]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin in a sealed vessel (approx. 10 mL per gram of resin).[23]

-

Incubation: Stir or gently agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: a. Filter the resin and collect the TFA filtrate. b. Add the filtrate dropwise to a 50 mL conical tube containing cold diethyl ether (at least 10x the volume of the filtrate). A white precipitate (the crude peptide) should form. c. Incubate at -20°C for 30 minutes to maximize precipitation.

-

Isolation: a. Centrifuge the tube to pellet the peptide. b. Carefully decant the ether. c. Wash the pellet twice more with cold ether, centrifuging each time. d. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: a. Dissolve the crude peptide in a suitable buffer (e.g., 50% ACN/water with 0.1% TFA). b. Purify the peptide using reverse-phase HPLC with a suitable gradient of ACN/water containing 0.1% TFA. c. Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Expert Insight: The homoserine lactone itself does not have a side-chain protecting group, so it is unaffected by the cleavage cocktail. The primary purpose of the cocktail is to cleave the peptide from the resin and remove protecting groups from other residues like Trp, Arg, or Cys.[22]

Section 5: Troubleshooting and Expert Insights

| Problem | Potential Cause | Solution & Explanation |

| Incomplete Coupling of Fmoc-Homoserine lactone | 1. Reagent Degradation: Old or wet coupling reagents or solvents. | Solution: Use fresh, high-quality reagents and anhydrous SPPS-grade solvents. Water can hydrolyze the activated ester, preventing efficient coupling. |

| 2. Steric Hindrance: The preceding amino acid is bulky, hindering access to the free amine. | Solution: Increase coupling time to 2 hours. Consider using a more potent coupling agent like HATU, which is known for high efficiency.[19][20] | |

| Low Yield After Cleavage | 1. Premature Lactone Ring Opening: Although stable, extreme conditions or specific adjacent sequences could potentially lead to side reactions. | Solution: This is highly unlikely under standard conditions. However, ensure that the deprotection base (piperidine) is not left in contact with the resin for excessively long periods. Standard protocols are well-optimized to prevent this. |

| 2. Incomplete Cleavage: Insufficient cleavage time or cocktail volume. | Solution: Ensure the resin is fully suspended in the cleavage cocktail and allow for the full 2-3 hour reaction time. For peptides with multiple Arg residues, cleavage may require longer.[23] | |

| Unexpected Mass in Final Product (+18 Da) | Lactone Ring Hydrolysis: The lactone ring has opened to form the linear homoserine side chain. | Solution: This typically occurs post-cleavage during purification if the peptide is left in neutral or basic aqueous buffers for extended periods. Keep HPLC buffers acidic (0.1% TFA). Lyophilize the peptide immediately after purification. |

Conclusion

Fmoc-Homoserine lactone is far more than a simple non-canonical amino acid. It is a strategic tool that provides a gateway to two highly active areas of research: peptide science and the modulation of bacterial communication. Its seamless integration into standard Fmoc-SPPS workflows allows for the creation of sophisticated molecular probes, peptide-drug conjugates, and diverse molecular libraries with high precision and control. The ability to perform post-synthetic modifications on the lactone ring further amplifies its value, making it an indispensable component in the modern drug discovery and chemical biology toolkit. By understanding the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full potential of this versatile molecule.

References

-

Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. MDPI. [Link]

-

Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. PMC - NIH. [Link]

-

Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. PMC - NIH. [Link]

-

Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers. [Link]

-

Fmoc Solid Phase Peptide Synthesis Protocol. GenScript. [Link]

-

Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. MDPI. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Europe PMC. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]

-

Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

-

Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]

-

A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH). ResearchGate. [Link]

-

Identification of homoserine lactone derivatives... Archives of Pharmacal Research - Ovid. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]

-

L-Homoserine lactone | C4H7NO2. PubChem - NIH. [Link]

-

A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. PMC - NIH. [Link]

-

Unlocking Organic Synthesis with L-Homoserine Lactone Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. MDPI. [Link]

-

Acyl-Homoserine Lactone Quorum Sensing in Bacteria. Annual Review of Microbiology. [Link]

-

Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers. [Link]

-

N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. PMC - NIH. [Link]

-

A new class of homoserine lactone quorum-sensing signals. PubMed - NIH. [Link]

-

Defining the structure and function of acyl-homoserine lactone autoinducers. PMC. [Link]

-

Acyl homoserine-lactone quorum-sensing signal generation. PubMed - NIH. [Link]

-

N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. PMC - NIH. [Link]

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

-

Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. PMC - PubMed Central. [Link]

-

Synthesis and application of an N-acylated L-homoserine lactone derivatized affinity matrix for the isolation of quorum sensing signal receptors. PMC - NIH. [Link]

Sources

- 1. Acyl-Homoserine Lactone Quorum Sensing in Bacteria [jmicrobiol.or.kr]

- 2. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 20. chempep.com [chempep.com]

- 21. chem.uci.edu [chem.uci.edu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. peptide.com [peptide.com]

Fmoc-Homoserine Lactone: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 116857-07-9

Prepared by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of Fmoc-Homoserine lactone, a pivotal building block for researchers, chemists, and professionals in drug development. This document delves into its chemical properties, synthesis, and critical applications, with a focus on its role in solid-phase peptide synthesis and the modulation of bacterial quorum sensing. The information presented herein is curated to offer not only procedural accuracy but also to impart field-proven insights into the practical application of this versatile molecule.

Introduction: The Significance of Fmoc-Homoserine Lactone

Fmoc-Homoserine lactone, chemically known as (9H-fluoren-9-yl)methyl N-[(3S)-2-oxooxolan-3-yl]carbamate, is a derivative of homoserine lactone featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2][3] This strategic combination makes it an invaluable reagent in the synthesis of peptides and peptidomimetics, particularly those designed to interfere with bacterial communication systems.

The homoserine lactone moiety is the core structural component of N-acyl homoserine lactones (AHLs), which are a class of signaling molecules employed by a wide range of Gram-negative bacteria for quorum sensing.[4] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, regulating processes such as biofilm formation, virulence factor secretion, and antibiotic resistance.[5][6] The Fmoc protecting group, on the other hand, is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of amino acids into complex peptide chains with high fidelity.[7][8]

This guide will explore the synthesis and purification of Fmoc-Homoserine lactone, its application in SPPS workflows, and its strategic use in the development of novel therapeutics targeting bacterial quorum sensing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-Homoserine lactone is essential for its effective use in synthesis and analysis.

| Property | Value | Source(s) |

| CAS Number | 116857-07-9 | [1][2][3] |

| Molecular Formula | C₁₉H₁₇NO₄ | [1][2][4] |

| Molecular Weight | 323.34 g/mol | [1][2] |

| Appearance | White to off-white powder/crystals | [9] |

| IUPAC Name | (9H-fluoren-9-yl)methyl N-[(3S)-2-oxooxolan-3-yl]carbamate | [2][4] |

| Solubility | Soluble in organic solvents like DMF, DCM, and acetonitrile | General knowledge |

Synthesis and Characterization of Fmoc-L-Homoserine Lactone

The synthesis of Fmoc-L-Homoserine lactone involves the protection of the amino group of L-homoserine lactone with the Fmoc group. While various reagents can be used for Fmoc protection, a common and effective method utilizes 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).

Detailed Synthesis Protocol

This protocol outlines a standard procedure for the synthesis of Fmoc-L-Homoserine lactone.

Materials:

-

L-Homoserine lactone hydrobromide

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve L-Homoserine lactone hydrobromide in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium bicarbonate to the solution to neutralize the hydrobromide salt and create a basic environment for the reaction.

-

Fmoc Protection: Slowly add a solution of Fmoc-OSu in dioxane to the reaction mixture at room temperature. The reaction is typically stirred for several hours to ensure complete protection of the amino group.

-

Work-up:

-

Once the reaction is complete (monitored by TLC), acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude Fmoc-L-Homoserine lactone by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Characterization: The purified product should be characterized by analytical techniques such as HPLC, NMR, and mass spectrometry to confirm its identity and purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Method: Reversed-phase HPLC is a standard method for assessing the purity of Fmoc-amino acids. A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

-

Expected Outcome: A single major peak corresponding to Fmoc-L-Homoserine lactone should be observed. The retention time will depend on the specific HPLC conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the fluorenyl group (aromatic protons between 7.3 and 7.8 ppm, and the CH and CH₂ protons of the fluorenyl moiety around 4.2-4.5 ppm), as well as signals for the homoserine lactone ring protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the lactone and the Fmoc carbamate, in addition to the aromatic carbons of the fluorenyl group and the aliphatic carbons of the lactone ring.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Homoserine lactone is a key building block for incorporating the homoserine lactone moiety into synthetic peptides. This is particularly relevant for creating probes to study quorum sensing or for developing peptide-based quorum sensing inhibitors.

SPPS Workflow using Fmoc-Homoserine Lactone

The following diagram illustrates the general workflow for incorporating Fmoc-Homoserine lactone into a peptide chain using Fmoc-based SPPS.

Caption: General workflow for incorporating Fmoc-Homoserine lactone into a peptide using SPPS.

Detailed SPPS Protocol

This protocol provides a step-by-step guide for a manual SPPS cycle to incorporate Fmoc-Homoserine lactone.

Materials:

-

Fmoc-protected amino acid loaded resin (e.g., Rink Amide resin)

-

Fmoc-L-Homoserine lactone

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution to the resin and agitate for 3 minutes.

-

Drain and repeat the deprotection step for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of Fmoc-L-Homoserine lactone:

-

In a separate vial, dissolve Fmoc-L-Homoserine lactone (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection (if the N-terminus is to be free).

-

Wash the resin with DMF and DCM, and then dry it under vacuum.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

-

-

Purification: Purify the crude peptide by reversed-phase HPLC.

Role in Quorum Sensing Research and Drug Discovery

The primary application of Fmoc-Homoserine lactone in drug discovery is in the synthesis of molecules that modulate bacterial quorum sensing. These can be either agonists (to study the pathway) or, more commonly, antagonists (to inhibit it).

N-Acyl Homoserine Lactone (AHL) Mediated Quorum Sensing Pathway

The following diagram illustrates a simplified AHL-mediated quorum sensing system in Gram-negative bacteria.

Caption: Simplified diagram of N-acyl homoserine lactone (AHL) mediated quorum sensing.

Mechanism Explained:

-

A LuxI-type synthase enzyme produces AHL signaling molecules.

-

At low cell densities, these molecules diffuse out of the cell.

-

As the bacterial population grows, the extracellular concentration of AHLs increases.

-

Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to a LuxR-type receptor protein.

-

This AHL-LuxR complex then acts as a transcriptional regulator, activating the expression of target genes.

Design and Synthesis of Quorum Sensing Inhibitors

Fmoc-Homoserine lactone serves as a scaffold for creating a diverse library of AHL analogs to act as quorum sensing inhibitors (QSIs). By replacing the N-acyl chain with various other chemical moieties, researchers can develop molecules that bind to the LuxR receptor without activating it, thereby blocking the quorum sensing pathway.

Strategies for QSI development using Fmoc-Homoserine lactone:

-

Peptide-Based Inhibitors: Fmoc-Homoserine lactone can be incorporated into short peptide sequences to create peptidomimetic inhibitors. These peptides can be designed to mimic the binding of the natural AHL ligand to the LuxR receptor.

-

Combinatorial Libraries: Using SPPS, large combinatorial libraries of AHL analogs can be synthesized by coupling a wide variety of carboxylic acids to the deprotected amino group of resin-bound homoserine lactone (derived from Fmoc-Homoserine lactone).

Application in Anti-Biofilm Peptide Development

Bacterial biofilms are notoriously resistant to conventional antibiotics.[4][10] Since quorum sensing often regulates biofilm formation, inhibitors derived from Fmoc-Homoserine lactone are being investigated as anti-biofilm agents.[11][12] These agents can be used alone or in combination with traditional antibiotics to disrupt biofilms and increase the susceptibility of bacteria to treatment.[4]

Conclusion

Fmoc-Homoserine lactone is a powerful and versatile tool in the fields of peptide chemistry and drug discovery. Its unique structure, combining the key signaling moiety of bacterial communication with a robust protecting group for synthesis, provides researchers with a gateway to developing novel therapeutics against pathogenic bacteria. A comprehensive understanding of its synthesis, characterization, and application in SPPS is crucial for leveraging its full potential in the ongoing battle against antibiotic resistance and biofilm-related infections.

References

- de la Fuente-Núñez, C., Reffuveille, F., Fernández, L., & Hancock, R. E. W. (2013). Bacterial biofilm development as a multicellular adaptation: antibiotic resistance and new therapeutic strategies. Current opinion in microbiology, 16(5), 580–589.

- Geske, G. D., O'Neill, J. C., Miller, D. M., Mattmann, M. E., Blackwell, H. E. (2005). Modulation of bacterial quorum sensing with synthetic ligands: discovery of novel antagonists of the LasR protein. Journal of the American Chemical Society, 127(37), 12762–12763.

-

Lokey, R. S. (2017). Fmoc. Lokey Lab Protocols. (URL: [Link])

- de la Fuente-Núñez, C., Cardoso, M. H., de Souza Cândido, E., Franco, O. L., & Hancock, R. E. (2016). Synthetic antibiofilm peptides. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1858(5), 1061-1069.

- Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal integration in bacteria. Nature Reviews Microbiology, 14(9), 576–588.

-

Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (URL: [Link])

- Pletzer, D., Wolfmeier, H., & Hancock, R. E. (2016). Anti-biofilm peptides as a new weapon in antimicrobial warfare. Current opinion in microbiology, 33, 35–40.

-

Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (URL: [Link])

-

Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. (URL: [Link])

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

-

Slideshare. T boc fmoc protocols in peptide synthesis. (URL: [Link])

- Williams, P., Winzer, K., Chan, W. C., & Cámara, M. (2007). Look who's talking: communication and quorum sensing in the bacterial world. Philosophical Transactions of the Royal Society B: Biological Sciences, 362(1483), 1119–1134.

-

PubChem. Fmoc-O-trityl-L-homoserine. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. scispace.com [scispace.com]

- 4. Antibiofilm Peptides: Potential as Broad-Spectrum Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cmdr.ubc.ca [cmdr.ubc.ca]

- 6. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cmdr.ubc.ca [cmdr.ubc.ca]

- 11. mdpi.com [mdpi.com]

- 12. cmdr.ubc.ca [cmdr.ubc.ca]

Fmoc-Homoserine lactone molecular weight

An In-depth Technical Guide to Fmoc-Homoserine Lactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-Homoserine lactone, a specialized chemical reagent. We will move beyond its basic properties to explore its underlying chemical principles, strategic applications in solid-phase peptide synthesis (SPPS) and quorum sensing research, and detailed experimental protocols. This document is designed to serve as a practical resource, blending foundational knowledge with actionable, field-proven insights.

Core Physicochemical Properties

Fmoc-Homoserine lactone is an amino acid derivative where the amine group of the homoserine lactone ring is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This combination makes it a valuable building block in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 323.34 g/mol | [1] |

| Molecular Formula | C₁₉H₁₇NO₄ | [1][2] |

| CAS Number | 116857-07-9 | [1][2] |

| IUPAC Name | (9H-fluoren-9-yl)methyl N-[(3S)-2-oxooxolan-3-yl]carbamate | [2] |

| Purity | Typically ≥95% | |

| Appearance | White to off-white powder | N/A |

Structural and Chemical Principles

To effectively utilize Fmoc-Homoserine lactone, it is crucial to understand the distinct roles of its two primary components: the Fmoc protecting group and the homoserine lactone core.

Caption: Chemical structure of Fmoc-Homoserine lactone.

The Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[3][4][5] Its utility stems from its unique cleavage condition.

-

Expertise & Experience: The primary advantage of the Fmoc group is its lability under mild basic conditions (typically a solution of piperidine in an organic solvent), while remaining stable to the acidic conditions used to cleave most side-chain protecting groups (e.g., tBu, Trt).[6][7] This "orthogonality" is the strategic principle that allows for the selective deprotection of the N-terminus of a growing peptide chain without disturbing the side chains, preventing unwanted branching and side reactions.[7] The deprotection mechanism proceeds via a β-elimination reaction, which is rapid and efficient, releasing the free amine for the next coupling step.

The Homoserine Lactone (HSL) Moiety

The homoserine lactone ring is a biologically significant structure, most notably as the conserved core of N-acyl homoserine lactones (AHLs).[8]

-

Expertise & Experience: AHLs are the primary signaling molecules used by many species of Gram-negative bacteria to communicate and coordinate group behaviors in a process called quorum sensing (QS).[9] The bacteria synthesize and release these molecules, and when the local concentration reaches a critical threshold (indicating a high population density), AHLs bind to intracellular receptor proteins (LuxR-type homologs). This binding event triggers a cascade of gene expression, often leading to the formation of biofilms, production of virulence factors, and antibiotic resistance.[8][9] Therefore, the HSL ring is a critical pharmacophore for researchers aiming to study or disrupt bacterial communication.

Key Applications in Research and Development

The dual nature of Fmoc-Homoserine lactone makes it a versatile tool for two distinct but important fields of research.

Non-Standard Amino Acid for Peptide Synthesis

Fmoc-Homoserine lactone can be incorporated into peptide sequences as a non-proteinogenic amino acid using standard Fmoc-SPPS protocols. This allows for the synthesis of unique peptides with constrained conformations or as precursors for further chemical modification. The lactone can be opened post-synthesis to yield a homoserine residue with a reactive hydroxyl group.

Caption: Fmoc-SPPS cycle for incorporating Fmoc-Homoserine lactone.

Precursor for Quorum Sensing Modulators

Perhaps its most significant application is as a synthetic precursor for creating libraries of N-acyl homoserine lactone (AHL) analogues.[10] Researchers can deprotect the Fmoc group and then acylate the free amine with a wide variety of acyl chains.

-

Trustworthiness: This strategy is a self-validating system for structure-activity relationship (SAR) studies. By systematically modifying the acyl chain (varying length, branching, adding aromatic groups, etc.) and testing each analogue's ability to either activate or inhibit a specific LuxR-type receptor, researchers can precisely map the structural requirements for QS modulation.[11] This approach has been instrumental in developing potent quorum sensing inhibitors (QSIs), which are considered a promising anti-virulence strategy that may not induce antibiotic resistance.[10]

Caption: The principle of bacterial quorum sensing via AHLs.

Experimental Protocol: Incorporation into a Peptide Chain

This protocol outlines the manual incorporation of Fmoc-Homoserine lactone into a peptide chain on a solid support using standard Fmoc-SPPS chemistry.

Materials:

-

Fmoc-protected amino acid pre-loaded resin (e.g., Wang or Rink Amide resin)

-

Fmoc-Homoserine lactone

-

Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

Activation Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Methanol

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: Place the resin in the synthesis vessel. Add DCM and allow the resin to swell for 20-30 minutes. Drain the DCM.

-

Initial Fmoc Deprotection:

-

Add the deprotection solution to the resin and agitate for 3 minutes. Drain.

-

Add a fresh aliquot of the deprotection solution and agitate for 20 minutes. Drain.

-

Causality: The first short treatment removes the dibenzofulvene-piperidine adduct that can interfere with monitoring, while the second, longer treatment ensures complete removal of the Fmoc group, exposing the N-terminal amine for coupling.

-

-

Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is 3x with DMF, followed by 3x with DCM, and 3x with DMF.

-

Activation and Coupling of Fmoc-Homoserine lactone:

-

In a separate vial, dissolve Fmoc-Homoserine lactone (3 eq. relative to resin loading) and HBTU (2.9 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the activation mixture. The solution may change color.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the vessel for 1-2 hours at room temperature.

-

Causality: HBTU is a coupling reagent that reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive intermediate. DIPEA acts as an organic base to activate this process and neutralize the resulting acidic byproducts, driving the amide bond formation to completion.

-

-

Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Cycle Repetition or Finalization:

-

To add more amino acids, return to Step 2 for the deprotection of the newly added Fmoc-Homoserine lactone.

-

If the synthesis is complete, proceed to final washing (3x DMF, 3x DCM) and dry the resin under vacuum.

-

-

Cleavage and Deprotection: The final peptide is cleaved from the resin using a strong acid cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). The specific cocktail depends on the side-chain protecting groups used for other amino acids in the sequence.

-

Validation (Self-Validating System):

-

Trustworthiness: After cleavage and precipitation, the crude peptide must be analyzed to confirm the success of the synthesis.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is used to assess the purity of the crude product.

-

Mass Spectrometry (LC-MS or MALDI-TOF): This analysis is essential to confirm that the final product has the correct molecular weight, verifying the successful incorporation of the homoserine lactone residue.

-

Conclusion

Fmoc-Homoserine lactone is more than a simple chemical with a defined molecular weight. It is a strategically designed building block that bridges the fields of synthetic peptide chemistry and chemical microbiology. Its Fmoc group provides a reliable handle for controlled, stepwise synthesis, while its homoserine lactone core offers a gateway to modulating the critical communication pathways of pathogenic bacteria. For researchers in drug development and chemical biology, a thorough understanding of this reagent's properties and applications is essential for designing novel therapeutics and research tools.

References

- Synthesis and Application of Fmoc-His(3-Bum)-OH.Journal of Peptide Science.

- Fmoc-Homoserine lactone.Advanced ChemTech.

- CAS 116857-07-9 Fmoc-Homoserine lactone.BOC Sciences.

- Fmoc-Hse(Trt)-OH Novabiochem.Sigma-Aldrich.

- Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry.PubMed.

- Fmoc-Homoserine lactone, Advanced ChemTech.Fisher Scientific.

- Fmoc-His(Trt)-OH | Building Block in Solid-phase Peptide Synthesis.MedChemExpress.

- Fmoc-His(Trt)-OH – Building block in solid-phase peptide synthesis.Advanced ChemTech.

- Fmoc-Hse(Trt)-OH.SYNTIDES.

- Advances in Fmoc solid-phase peptide synthesis.National Institutes of Health (PMC).

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.Biochempeg.

- Advances in Fmoc solid-phase peptide synthesis.PubMed.

- Advances in Fmoc solid-phase peptide synthesis.Semantic Scholar.

- Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA.National Institutes of Health (PMC).

- Fmoc Solid Phase Peptide Synthesis.ChemPep.

- Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa.Frontiers in Microbiology.

- Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics.MDPI.

- N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or superagonize quorum sensing in Vibrio fischeri.PubMed.

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. Fmoc-Homoserine lactone, Advanced ChemTech 5 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chempep.com [chempep.com]

- 8. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics [mdpi.com]

- 9. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 11. N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or superagonize quorum sensing in Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Application of Fmoc-Protected Homoserine Lactones

This guide provides a comprehensive technical overview of Fluorenylmethyloxycarbonyl (Fmoc)-protected homoserine lactones, pivotal molecules at the intersection of synthetic peptide chemistry and microbiology. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational concepts, synthetic strategies, and practical applications of these compounds. We will explore the causality behind experimental choices, present detailed protocols, and offer insights grounded in established scientific principles.

Introduction: The Convergence of Peptide Chemistry and Bacterial Communication

Gram-negative bacteria employ a sophisticated communication system known as quorum sensing (QS) to coordinate collective behaviors, such as biofilm formation and virulence factor production.[1][2] This cell-to-cell signaling is mediated by small, diffusible molecules, most notably N-acyl homoserine lactones (AHLs).[3][4][5] The structure of AHLs, consisting of a conserved homoserine lactone ring and a variable acyl side chain, dictates their specificity and function within bacterial populations.[6]